2-(4,6-dichloro-1H-indol-3-yl)acetic acid

Descripción general

Descripción

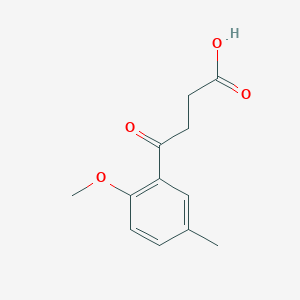

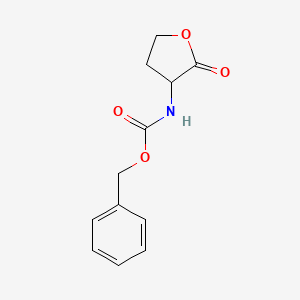

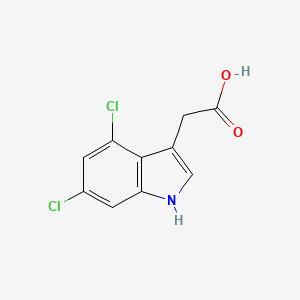

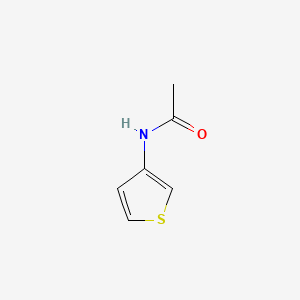

2-(4,6-dichloro-1H-indol-3-yl)acetic acid, also known as DICA, is a chemical compound that has attracted significant interest in scientific research due to its unique properties and potential applications in various fields. It belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .

Molecular Structure Analysis

The molecular formula of 2-(4,6-dichloro-1H-indol-3-yl)acetic acid is C10H7Cl2NO2. The molecular weight is 244.07 g/mol. The SMILES string representation is C1=C(C=C(C2=C1NC=C2CC(=O)O)Cl)Cl .Aplicaciones Científicas De Investigación

Role in Synthesis of Indole Derivatives

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various types of disorders in the human body . The compound “2-(4,6-dichloro-1H-indol-3-yl)acetic acid” could potentially be used in the synthesis of these indole derivatives.

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The compound “2-(4,6-dichloro-1H-indol-3-yl)acetic acid”, being an indole derivative, might exhibit these biological activities.

Role in Aldose Reductase Inhibition

Some indole-3-carbaldehyde derivatives have been evaluated as aldose reductase (ALR2) and aldehyde reductase (ALR1) inhibitors . Given the structural similarity, “2-(4,6-dichloro-1H-indol-3-yl)acetic acid” might also have potential in this area.

Role in Synthesis of 2-Azetidinones

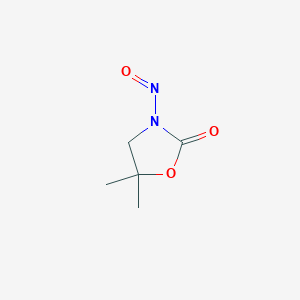

2-Azetidinones can be synthesized from imines and carboxylic acids under mild conditions . As “2-(4,6-dichloro-1H-indol-3-yl)acetic acid” contains a carboxylic acid group, it could potentially be used in the synthesis of 2-azetidinones.

Role in Antiviral Activity

Indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . Given its indole structure, “2-(4,6-dichloro-1H-indol-3-yl)acetic acid” might also exhibit antiviral properties.

Role in Anti-HIV Activity

Some novel indolyl and oxochromenyl xanthenone derivatives have been reported as anti-HIV-1 . “2-(4,6-dichloro-1H-indol-3-yl)acetic acid”, being an indole derivative, might also have potential in anti-HIV research.

Safety and Hazards

The safety data sheet for a similar compound, (1H-indol-3-yl)acetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if symptoms persist .

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that they interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to affect a broad range of biological activities , suggesting that they may influence multiple biochemical pathways.

Pharmacokinetics

It’s known that the blood peak time of some indole derivatives is 15-2 hours, and the plasma protein binding rate reaches 90% , which may give some insight into the pharmacokinetics of this compound.

Result of Action

Indole derivatives are known to have various biological activities , suggesting that they may have diverse molecular and cellular effects.

Action Environment

It’s known that thermal decomposition can lead to the release of irritating gases and vapors , suggesting that heat and sources of ignition may affect the stability of this compound.

Propiedades

IUPAC Name |

2-(4,6-dichloro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO2/c11-6-2-7(12)10-5(1-9(14)15)4-13-8(10)3-6/h2-4,13H,1H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTGBOYWQQKIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=C2CC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50315535 | |

| Record name | (4,6-Dichloro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,6-dichloro-1H-indol-3-yl)acetic acid | |

CAS RN |

63352-95-4 | |

| Record name | 4,6-Dichloro-1H-indole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63352-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 295296 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063352954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC295296 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4,6-Dichloro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1347120.png)